molecular formula C11H20N2O2 B1481139 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 2097995-64-5

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1481139
CAS RN: 2097995-64-5
M. Wt: 212.29 g/mol
InChI Key: XQMJZQPESQJUSV-UHFFFAOYSA-N
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Description

Typically, compounds like this one, which appear to be derivatives of piperidine, are often used in the development of pharmaceuticals . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds.


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the piperidine ring, the introduction of the cyclopropylmethyl group, and the attachment of the aminoethanone group . The exact methods would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present in the molecule. For example, the amino group (-NH2) is a common site of reactivity, and could participate in various reactions such as acid-base reactions, nucleophilic substitutions, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various experimental techniques. Computational methods can also be used to predict these properties .

Scientific Research Applications

Antitumor and Anticancer Research

The presence of the piperidine and cyclopropylmethyl groups in this compound suggests it could be structurally analogous to compounds with known antitumor properties. For instance, certain 1,3,5-triazines, which share some structural similarities, have been used clinically to treat lung, breast, and ovarian cancer due to their antitumor properties . This compound could potentially be synthesized into derivatives that might exhibit similar antitumor activity, making it a candidate for cancer research.

Antimicrobial and Antibacterial Agents

The structural complexity of this compound provides multiple sites for functionalization, which could lead to the development of new antimicrobial and antibacterial agents. Thiazole derivatives, for example, have shown diverse biological activities, including antimicrobial properties . By exploring similar pathways, this compound could contribute to the creation of new drugs to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of such compounds in a biological system would depend on their structure and the target molecules in the body. They could potentially interact with various enzymes, receptors, or other proteins, altering their function .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical and physical properties. It’s important to handle all chemicals with appropriate safety precautions, and to dispose of them in accordance with local regulations .

Future Directions

The future research directions for such compounds could include further studies to determine their potential uses in medicine or other fields, investigations into their mechanisms of action, and the development of more efficient synthesis methods .

properties

IUPAC Name

2-amino-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-6-11(15)13-4-3-10(14)9(7-13)5-8-1-2-8/h8-10,14H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMJZQPESQJUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 4
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Reactant of Route 5
2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

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